molecular formula C33H34N4O6 B1234010 Biliverdin xiiig CAS No. 70707-71-0

Biliverdin xiiig

Cat. No.: B1234010
CAS No.: 70707-71-0
M. Wt: 582.6 g/mol
InChI Key: VWGWBIHXWVEFPN-KXFBSPMNSA-N
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Description

Biliverdin xiiig, also known as this compound, is a useful research compound. Its molecular formula is C33H34N4O6 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Biliverdin XIIIg is primarily known for its role as a precursor to bilirubin, which has established antioxidant properties. The conversion of biliverdin to bilirubin is catalyzed by biliverdin reductase, an enzyme that plays a crucial role in cellular defense against oxidative stress. Research indicates that biliverdin exhibits similar antioxidant capabilities to bilirubin, contributing to vascular health and protection against cardiovascular diseases .

Table 1: Comparison of Biliverdin and Bilirubin Properties

PropertyBiliverdinBilirubin
Antioxidant ActivityModerateHigh
Conversion EnzymeBiliverdin ReductaseN/A
Physiological RolePrecursor to BilirubinEndogenous Antioxidant

Anti-Inflammatory Effects

Biliverdin has demonstrated significant anti-inflammatory effects in various preclinical models. Studies show that exogenous treatment with biliverdin reduces inflammation by inhibiting pro-inflammatory cytokines and decreasing immune cell infiltration in models of ischemia-reperfusion injury and endotoxemia . This property has implications for conditions such as transplant rejection and autoimmune diseases.

Case Study: Islet Transplantation

  • In a study involving islet transplantation, treatment with biliverdin led to long-term allograft tolerance by suppressing antigen-specific immune responses and promoting anti-apoptotic gene expression in transplanted tissues .

Antiviral Activity

This compound has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A protease. In vitro studies revealed that biliverdin effectively reduced viral replication at low concentrations, highlighting its potential as an antiviral agent .

Table 2: Antiviral Efficacy of Biliverdin

Concentration (µM)Viral Replication Inhibition (%)
20Significant
200Minimal

Metabolic Health

Recent research suggests that biliverdin may play a role in metabolic regulation. Activation of the heme oxygenase system, which produces biliverdin, has been linked to improved glucose tolerance and reduced body weight in animal models . This indicates potential applications in managing diabetes and metabolic syndrome.

Case Study: Pancreatic Islet Protection

  • Treatment with mesobiliverdin IXκ, a biliverdin analog, enhanced the yield of functional pancreatic islets during transplantation into diabetic rats, significantly lowering blood glucose levels .

Future Directions and Conclusion

The multifunctional nature of this compound positions it as a promising candidate for therapeutic development across various medical fields, including cardiology, hepatology, and metabolic disorders. Its established biochemical properties combined with emerging evidence from case studies underscore its potential as a natural therapeutic agent.

Properties

CAS No.

70707-71-0

Molecular Formula

C33H34N4O6

Molecular Weight

582.6 g/mol

IUPAC Name

3-[(5E)-5-[[5-[(E)-[(5E)-5-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-ethenyl-3-methylpyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H34N4O6/c1-7-20-16(3)24(34-28(20)14-26-18(5)22(32(42)36-26)9-11-30(38)39)13-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,36,42)(H,38,39)(H,40,41)/b25-13+,26-14+,29-15+

InChI Key

VWGWBIHXWVEFPN-KXFBSPMNSA-N

SMILES

CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C=C)C)C)C=C)CCC(=O)O

Isomeric SMILES

CC\1=C(C(=O)N/C1=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C\C4=NC(=O)C(=C4C)CCC(=O)O)/N3)C=C)C)C)C=C)CCC(=O)O

Canonical SMILES

CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C=C)C)C)C=C)CCC(=O)O

Synonyms

iliverdin XIII gamma
biliverdin XIIIg

Origin of Product

United States

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